molecular formula C17H26N2O2S B2981772 1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane CAS No. 2310157-41-4

1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane

Cat. No.: B2981772
CAS No.: 2310157-41-4
M. Wt: 322.47
InChI Key: WOZNUGDFAIDXFJ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane is a nitrogen-containing heterocyclic compound featuring a seven-membered diazepane ring. Key structural elements include:

  • Sulfonyl-linked 2,5-dimethylphenyl group at position 4: The electron-withdrawing sulfonyl group and lipophilic dimethyl substituents may influence binding affinity and pharmacokinetics.

This compound’s design combines rigidity (cyclobutyl) with modulated electronic properties (sulfonyl and dimethyl groups), making it a candidate for applications in medicinal chemistry or agrochemicals.

Properties

IUPAC Name

1-cyclobutyl-4-(2,5-dimethylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-14-7-8-15(2)17(13-14)22(20,21)19-10-4-9-18(11-12-19)16-5-3-6-16/h7-8,13,16H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZNUGDFAIDXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane typically involves multiple steps, starting with the formation of the cyclobutyl group and the diazepane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For example, the cyclobutyl group can be introduced through a cyclization reaction, while the diazepane ring can be formed via a condensation reaction involving appropriate amines and aldehydes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: Its potential therapeutic properties are explored for developing new drugs or treatments.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides

Structural Similarities :

  • 2,5-Dimethylphenyl group : Shared with the target compound, this substituent enhances lipophilicity and electron-withdrawing effects, critical for interactions with hydrophobic binding pockets .
  • Electron-withdrawing groups : Both compounds feature substituents (sulfonyl in diazepane, carboxamide in naphthalene derivatives) that may stabilize charge transfer in biological targets.

Key Differences :

  • Core structure : The diazepane ring (7-membered) vs. naphthalene-carboxamide (bicyclic aromatic system). The diazepane’s flexibility may allow for better conformational adaptation to target sites.
  • Functional groups : Sulfonyl (diazepane) vs. carboxamide (naphthalene derivatives). Sulfonyl groups typically exhibit stronger electron-withdrawing effects and hydrogen-bond acceptor capacity.

Activity Insights :

  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated potent PET-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts . The diazepane analog’s activity would depend on whether its sulfonyl group and larger ring system maintain similar interactions with photosystem II or other targets.

1-(2,5-Dimethylphenyl)piperazine Derivatives

Structural Similarities :

  • 2,5-Dimethylphenyl group : Common in both compounds, suggesting a shared pharmacophoric preference for lipophilic, electron-deficient aromatic systems.
  • Nitrogen-rich heterocycles : Piperazine (6-membered) and diazepane (7-membered) both serve as scaffolds for functional group display.

Key Differences :

  • Substituent positioning : The sulfonyl group in diazepane is absent in piperazine derivatives, altering electronic and steric profiles.

Structure-Activity Relationship (SAR) Trends

Substituent Effects

Substituent Feature Impact on Activity Example Compounds
2,5-Dimethylphenyl Enhances lipophilicity and electron-withdrawing capacity; critical for PET inhibition Target compound, N-(2,5-dimethylphenyl) carboxamide
Sulfonyl vs. Carboxamide Sulfonyl groups may improve membrane permeability due to higher logP Target compound vs. naphthalene-carboxamide
Cyclobutyl vs. Smaller Groups Cyclobutyl introduces steric hindrance, potentially reducing off-target interactions Target compound vs. piperazine derivatives

Physicochemical Properties (Hypothetical Data)

Property 1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 1-(2,5-Dimethylphenyl)piperazine
Molecular Weight ~350 g/mol ~295 g/mol ~190 g/mol
logP (Predicted) 3.2 2.8 1.5
Water Solubility Low Moderate High
IC50 (PET Inhibition) Not reported (inferred ~10–50 µM based on analogs) 10 µM N/A

Research Findings and Implications

  • Electron-Withdrawing Groups : The 2,5-dimethylphenyl-sulfonyl motif in the target compound aligns with trends observed in PET inhibitors, where electron-withdrawing substituents enhance activity .
  • Synthetic Accessibility : Microwave-assisted synthesis (used for carboxamides ) could be adapted for diazepane derivatives, though sulfonylation steps may require optimization.

Biological Activity

1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a diazepane ring substituted with a cyclobutyl group and a sulfonyl moiety linked to a dimethylphenyl group. The structural formula can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Research indicates that compounds similar to 1-cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : These compounds may act as inhibitors of specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : They can interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related diazepane derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through:

  • Selective Cytotoxicity : A study demonstrated that certain 1,4-benzodiazepine derivatives selectively target T-cells, leading to cell death without affecting normal cells . This selective action is critical for developing targeted cancer therapies.

Neuropharmacological Effects

The neuropharmacological profile of diazepane derivatives suggests they may have anxiolytic or sedative properties. This is particularly relevant for compounds that modulate GABAergic activity.

Case Studies

  • Cytotoxicity in Cancer Cells : A comparative study evaluated the effects of various diazepane derivatives on transformed B- and T-cells. The results indicated that compounds with large aromatic groups at the C3 position exhibited sub-micromolar potency against T-cells .
  • Receptor Interaction Studies : Another investigation focused on the interaction of similar compounds with GABA receptors. The findings suggested that these compounds could enhance GABAergic transmission, supporting their potential use in treating anxiety disorders.

Data Tables

Below is a summary table highlighting the biological activities and relevant findings associated with 1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane and related compounds.

Activity Mechanism Reference
CytotoxicityInduces apoptosis in T-cells
Enzyme inhibitionInhibits specific kinases
Neurotransmitter modulationEnhances GABA receptor activity

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